Technical Guide: Chemical Profile of Methyl 6-(3-methoxyphenyl)nicotinate
Technical Guide: Chemical Profile of Methyl 6-(3-methoxyphenyl)nicotinate
Executive Summary
Methyl 6-(3-methoxyphenyl)nicotinate (CAS: 869985-47-7) is a specialized biaryl pyridine derivative utilized primarily as a high-purity intermediate in medicinal chemistry. Structurally, it consists of a methyl nicotinate core functionalized at the C6 position with a 3-methoxyphenyl moiety.[1][2] This biaryl scaffold is a privileged structure in drug discovery, serving as a critical building block for the synthesis of ligands targeting G-protein coupled receptors (GPCRs), particularly metabotropic glutamate receptors (mGluR), and various kinase inhibitors.
This guide provides a comprehensive technical analysis of the compound's structural properties, synthetic pathways, spectroscopic characterization, and handling protocols for research applications.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: Methyl 6-(3-methoxyphenyl)pyridine-3-carboxylate
-
Common Name: Methyl 6-(3-methoxyphenyl)nicotinate[1][2][3][4]
-
Molecular Formula:
[5] -
SMILES: COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)OC
Physicochemical Profile
The compound exhibits properties characteristic of lipophilic biaryl esters. The pyridine nitrogen provides a weak basic center, while the ester and methoxy groups act as hydrogen bond acceptors.
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Weight | 243.26 g/mol | Fragment-like, suitable for lead optimization. |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~48 Ų | High oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Acceptors | 4 (N, 2xO ester, O methoxy) | Key interaction points for receptor binding. |
| H-Bond Donors | 0 | Lack of donors improves permeability. |
| Rotatable Bonds | 3 | Low conformational flexibility, reducing entropic penalty in binding. |
Structural Features
-
Nicotinate Core: The central pyridine ring is electron-deficient, making the C6 position susceptible to nucleophilic attack or radical substitution, though it is most commonly installed via metal-catalyzed cross-coupling.
-
3-Methoxyphenyl Ring: This substituent adds lipophilic bulk and electronic richness. The meta-methoxy group often serves to probe hydrophobic pockets in receptor active sites or to modulate metabolic stability compared to para-substituted analogs.
-
Methyl Ester: Acts as a prodrug moiety (hydrolyzable to the active acid) or a synthetic handle for conversion to amides, alcohols, or heterocycles (e.g., oxadiazoles).
Synthetic Pathways[7]
The most robust and widely adopted synthesis of Methyl 6-(3-methoxyphenyl)nicotinate is the Suzuki-Miyaura Cross-Coupling . This pathway offers high regioselectivity and tolerance for the ester functionality.
Retrosynthetic Analysis
The disconnection occurs at the C6-C1' biaryl bond.
-
Electrophile: Methyl 6-chloronicotinate (commercially available, electron-deficient pyridine facilitates oxidative addition).
-
Nucleophile: 3-Methoxyphenylboronic acid.
Protocol: Palladium-Catalyzed Suzuki Coupling
Reaction Scheme:
Step-by-Step Methodology:
-
Reagents:
-
Methyl 6-chloronicotinate (1.0 eq)
-
3-Methoxyphenylboronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) or for challenging substrates. -
Base:
(2.0 eq) or . -
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.
-
-
Procedure:
-
Charge a reaction flask with the chloronicotinate, boronic acid, and base.
-
Degas the solvent system (sparge with Argon for 15 min) to prevent homocoupling or catalyst oxidation.
-
Add the Pd catalyst under an inert atmosphere.
-
Heat to reflux (approx. 90-100°C) for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
-
Workup:
-
Cool to room temperature. Filter through a Celite pad to remove Palladium black.
-
Partition between EtOAc and water. Wash organic layer with brine.
-
Dry over
, concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica gel). Elute with a gradient of Hexanes/Ethyl Acetate (typically 0-20% EtOAc).
-
Recrystallization from EtOH/Heptane if necessary for high purity (>99%).
-
Synthesis Workflow Diagram
Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of Methyl 6-(3-methoxyphenyl)nicotinate.
Spectroscopic Characterization
Verification of the structure requires confirming the presence of the pyridine core, the ester, and the specific substitution pattern of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Expectations
-
H NMR (400 MHz, CDCl
):-
Pyridine Ring:
- ~9.2 ppm (d, 1H, H-2): Deshielded by adjacent N and ester group.
- ~8.3 ppm (dd, 1H, H-4): Coupling with H-5.
- ~7.8 ppm (d, 1H, H-5): Doublet.
-
Phenyl Ring (3-methoxy):
-
Complex multiplet region
7.0–7.6 ppm. Look for the singlet-like signal of the proton between the attachment point and the methoxy group (H-2').
-
-
Aliphatic:
-
~3.98 ppm (s, 3H, -COOCH
): Methyl ester singlet. -
~3.88 ppm (s, 3H, -OCH
): Methoxy singlet.
-
~3.98 ppm (s, 3H, -COOCH
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization)
-
Molecular Ion:
m/z. -
Fragmentation: Loss of methoxy group (
) or ester cleavage is common.
Biological & Research Applications
While often used as a chemical intermediate, the intact molecule and its derivatives have specific relevance in pharmacology.
Medicinal Chemistry Scaffold
This compound belongs to the class of 6-aryl-nicotinates .
-
mGluR Ligands: Biaryl pyridines are frequent motifs in negative allosteric modulators (NAMs) for mGluR5, used in studying anxiety and depression.
-
Kinase Inhibition: The pyridine nitrogen can act as a hinge binder in ATP-competitive kinase inhibitors, with the 3-methoxyphenyl group occupying the hydrophobic back pocket.
Derivatization Potential
The methyl ester is a "masked" carboxylic acid.
-
Hydrolysis:
6-(3-methoxyphenyl)nicotinic acid (Library building block). -
Amidation:
Reaction with amines to form nicotinamides (common in anti-inflammatory research). -
Reduction:
Conversion to the corresponding alcohol for ether synthesis.
Safety & Handling Protocol
Signal Word: WARNING
| Hazard Category | H-Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |
Storage:
-
Store at 2–8°C (Refrigerated).
-
Keep under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
References
-
Sigma-Aldrich. Methyl 6-(3-Methoxyphenyl)nicotinate Product Sheet. Merck KGaA. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link
-
PubChem. Compound Summary for CID 7151 (Methyl Nicotinate Derivatives). National Library of Medicine. Link
-
Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules". Organic & Biomolecular Chemistry, 4, 2337-2347. Link
Sources
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- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 208110-81-0,6-Fluoropyridine-2-carboxaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Methyl 6-(4-methoxyphenyl)nicotinate|243.26 g/mol [benchchem.com]
